molecular formula C11H28O2Si2 B8666080 3,9-Dioxa-2,10-disilaundecane, 2,2,10,10-tetramethyl- CAS No. 54494-06-3

3,9-Dioxa-2,10-disilaundecane, 2,2,10,10-tetramethyl-

Cat. No.: B8666080
CAS No.: 54494-06-3
M. Wt: 248.51 g/mol
InChI Key: DZEKMCMJHKVBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Dioxa-2,10-disilaundecane, 2,2,10,10-tetramethyl- is a useful research compound. Its molecular formula is C11H28O2Si2 and its molecular weight is 248.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,9-Dioxa-2,10-disilaundecane, 2,2,10,10-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Dioxa-2,10-disilaundecane, 2,2,10,10-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54494-06-3

Molecular Formula

C11H28O2Si2

Molecular Weight

248.51 g/mol

IUPAC Name

trimethyl(5-trimethylsilyloxypentoxy)silane

InChI

InChI=1S/C11H28O2Si2/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6/h7-11H2,1-6H3

InChI Key

DZEKMCMJHKVBAS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCCCO[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,5-Pentanediol (65 g, 0.62 mol) was placed in a 500 mL 3-necked RB flask and treated with 0.4 mL trimethylsilyl chloride. A portion of HMDS (ca. 20 mL) was added, and an exothermic reaction took place as the mixture became homogeneous. The remainder of the HMDS (130 mL, 0.71 mol total) was added at a controlled rate (ca. 3-5 mL/min), maintaining the reaction temperature at ca. 50° C. Heating was continued at 100° C. (1 h), and 150° C. (2.5 h). GC analysis (method 1) revealed excess HMDS and one product. Distillation provided 139 g of colorless oil, bp 47°-49° C./0.1 mm. 1H NMR (CDCl3): 3.60 (t, J=7Hz, 4H), 1.57 (m, 4H), 1.40 (m, 2H), 0.12 (s, 18H), consistent with the assigned structure.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Five

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